molecular formula C10H15N8O12P3 B049991 8-Azido-2'-deoxyadenosine-5'-triphosphate CAS No. 117679-32-0

8-Azido-2'-deoxyadenosine-5'-triphosphate

Cat. No. B049991
CAS RN: 117679-32-0
M. Wt: 532.19 g/mol
InChI Key: SOZZBSOIWRKEQA-KVQBGUIXSA-N
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Description

Synthesis Analysis

The synthesis of 8-azido-2’-deoxyadenosine-5’-triphosphate is described in various scientific research . It has been synthesized and used to investigate interactions between DNA and proteins through ultraviolet crosslinking. After incorporation into DNA containing specific sequences, it enables the study of protein-DNA interactions.


Molecular Structure Analysis

The molecular structure of 8-Azido-2’-deoxyadenosine-5’-triphosphate is characterized by an azide group attached to the 8-carbon of the adenine base. Its photoreactivity upon UV irradiation was studied .


Chemical Reactions Analysis

8-Azido-2’-deoxyadenosine-5’-triphosphate has been used as a photoaffinity analogue of dATP to probe the nucleotide binding site of terminal deoxynucleotidyl transferase. It has been found effective as an enzyme substrate and useful for studying enzyme activity and interactions. It has also been used in time-dependent crystallography studies to observe how DNA polymerases bypass lesions in DNA, such as oxidative damage.


Physical And Chemical Properties Analysis

The physical and chemical properties of 8-Azido-2’-deoxyadenosine-5’-triphosphate include a molecular weight of 532.19 g/mol . It is colorless to slightly yellow in solution . Its photoreactivity upon UV irradiation has been studied .

Scientific Research Applications

  • Photoaffinity Labeling of Terminal Deoxynucleotidyl Transferase : 8-Azido-2'-deoxyadenosine-5'-triphosphate has been used as a photoaffinity analogue of dATP to probe the nucleotide binding site of terminal deoxynucleotidyl transferase. It has been found effective as an enzyme substrate and useful for studying enzyme activity and interactions (Evans & Coleman, 1989).

  • Ultraviolet Crosslinking of DNA-protein Complexes : This compound has been synthesized and used to investigate interactions between DNA and proteins through ultraviolet crosslinking. After incorporation into DNA containing specific sequences, it enables the study of protein-DNA interactions, providing insights into the binding and regulatory mechanisms of various proteins (Meffert et al., 2001).

  • Synthesis of Modified Nucleotides : Research has been conducted on synthesizing various analogs of this compound, including those with modifications to further understand and utilize its properties in biochemical assays and molecular biology applications (Ettner et al., 1993).

  • Studying DNA Lesion Bypass : this compound has been used in time-dependent crystallography studies to observe how DNA polymerases bypass lesions in DNA, such as oxidative damage. This provides valuable insight into the fidelity and mechanisms of DNA replication and repair (Vyas et al., 2015).

Mechanism of Action

The mechanism of action of 8-Azido-2’-deoxyadenosine-5’-triphosphate involves its incorporation into DNA by nick translation. After incorporation, it enables the study of protein-DNA interactions, providing insights into the binding and regulatory mechanisms of various proteins.

properties

IUPAC Name

[[(2R,3S,5R)-5-(6-amino-8-azidopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N8O12P3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(19)5(28-6)2-27-32(23,24)30-33(25,26)29-31(20,21)22/h3-6,19H,1-2H2,(H,23,24)(H,25,26)(H2,11,13,14)(H2,20,21,22)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZZBSOIWRKEQA-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N8O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80151867
Record name 8-Azido-2'-deoxyadenosine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

117679-32-0
Record name 8-Azido-2'-deoxyadenosine-5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117679320
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Azido-2'-deoxyadenosine-5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80151867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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